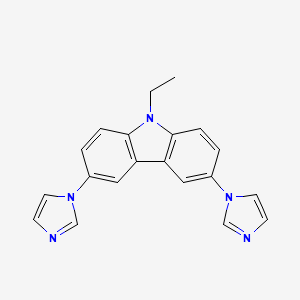
9-Ethyl-3,6-di(1H-imidazol-1-yl)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Ethyl-3,6-di(1H-imidazol-1-yl)-9H-carbazole is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in materials science. This compound features an ethyl group at the 9th position of the carbazole ring and two imidazole groups at the 3rd and 6th positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-3,6-di(1H-imidazol-1-yl)-9H-carbazole typically involves multi-step organic reactions. One possible route could be:
N-alkylation: Starting with carbazole, an ethyl group can be introduced at the 9th position using an alkylating agent like ethyl bromide in the presence of a base such as potassium carbonate.
Imidazole substitution: The 3rd and 6th positions of the carbazole ring can be functionalized with imidazole groups through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate with imidazole in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalyst selection: Using efficient catalysts to speed up the reaction.
Solvent choice: Selecting appropriate solvents to dissolve reactants and control reaction rates.
Temperature and pressure control: Maintaining optimal temperature and pressure conditions to favor the desired reaction pathway.
化学反応の分析
Types of Reactions
9-Ethyl-3,6-di(1H-imidazol-1-yl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Imidazole in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole rings.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its pharmacological activities and potential therapeutic uses.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 9-Ethyl-3,6-di(1H-imidazol-1-yl)-9H-carbazole would depend on its specific application. For instance:
Biological activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity.
Electronic applications: The compound’s electronic properties, such as charge transport and light emission, are influenced by its molecular structure and interactions with other materials.
類似化合物との比較
Similar Compounds
9-Ethylcarbazole: Lacks the imidazole groups, making it less versatile in terms of chemical reactivity.
3,6-Di(1H-imidazol-1-yl)carbazole: Lacks the ethyl group, which may affect its solubility and electronic properties.
Uniqueness
9-Ethyl-3,6-di(1H-imidazol-1-yl)-9H-carbazole is unique due to the presence of both ethyl and imidazole groups, which confer distinct chemical and physical properties
特性
分子式 |
C20H17N5 |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
9-ethyl-3,6-di(imidazol-1-yl)carbazole |
InChI |
InChI=1S/C20H17N5/c1-2-25-19-5-3-15(23-9-7-21-13-23)11-17(19)18-12-16(4-6-20(18)25)24-10-8-22-14-24/h3-14H,2H2,1H3 |
InChIキー |
PNWWJPWZAQTHJH-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)N3C=CN=C3)C4=C1C=CC(=C4)N5C=CN=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















